molecular formula C14H16O2 B14181815 (3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate CAS No. 918971-18-3

(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate

Katalognummer: B14181815
CAS-Nummer: 918971-18-3
Molekulargewicht: 216.27 g/mol
InChI-Schlüssel: RJDDTTVIYIFUQR-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a pentenyl group attached to a phenylprop-2-enoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification of (3S)-Pent-1-en-3-ol with 3-phenylprop-2-enoic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a dehydrating agent to facilitate the removal of water formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The process may also involve purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-phenylprop-2-enal: A cinnamaldehyde derivative with similar structural features.

    (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A β-ketoenol derivative with distinct biological activities.

Uniqueness

(3S)-Pent-1-en-3-yl 3-phenylprop-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918971-18-3

Molekularformel

C14H16O2

Molekulargewicht

216.27 g/mol

IUPAC-Name

[(3S)-pent-1-en-3-yl] 3-phenylprop-2-enoate

InChI

InChI=1S/C14H16O2/c1-3-13(4-2)16-14(15)11-10-12-8-6-5-7-9-12/h3,5-11,13H,1,4H2,2H3/t13-/m1/s1

InChI-Schlüssel

RJDDTTVIYIFUQR-CYBMUJFWSA-N

Isomerische SMILES

CC[C@@H](C=C)OC(=O)C=CC1=CC=CC=C1

Kanonische SMILES

CCC(C=C)OC(=O)C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.